molecular formula C11H14O4 B1620895 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid CAS No. 27593-22-2

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

Cat. No. B1620895
CAS RN: 27593-22-2
M. Wt: 210.23 g/mol
InChI Key: NYCDSJNKGZMFSX-UHFFFAOYSA-N
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Description

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is a chemical compound with the molecular formula C11H14O4 . It is a cyclic α,β -unsaturated ketone .


Synthesis Analysis

The synthesis of similar compounds involves the conversion of the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid into 3-hydroxy-2H-pyran-2-one via thermal decarboxylation .


Molecular Structure Analysis

The molecular structure of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid consists of a pyran ring with a carboxylic acid group and a pentyl group attached . The InChI representation of the molecule is InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9 (10 (12)13)11 (14)15-8/h6-7H,2-5H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid is 210.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The topological polar surface area is 63.6 Ų . The exact mass and monoisotopic mass are 210.08920892 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

Research on 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid and its derivatives primarily focuses on their synthesis and application in forming other chemical compounds. For example, Kvitu (1990) explored the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, demonstrating the versatility of these compounds in organic synthesis (Kvitu, 1990). Furthermore, Ghashang, Mansoor, and Aswin (2013) described the synthesis of various ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, highlighting the compound's utility in creating antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Biotechnological Applications

The compound's derivatives have also been utilized in biotechnological applications. Aurich et al. (2012) discussed the biotechnological preparation of oxo-carboxylic acids, including 2-oxo-glutaric acid, for use as building blocks in organic synthesis, underlining the ecological advantages of such processes (Aurich et al., 2012).

Catalytic and Reaction Mechanisms

The compound plays a role in various catalytic and reaction mechanisms. For instance, Bombarda, Erba, Gelmi, and Pocar (1992) investigated its reaction with 2-nitrobenzaldehydes, leading to a variety of derivatives, which demonstrates its potential in complex organic reactions (Bombarda, Erba, Gelmi, & Pocar, 1992).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid are used to synthesize compounds with potential therapeutic applications. Mosti, Menozzi, Schenone, D'Amico, Falciani, and Rossi (1994) synthesized derivatives showing significant local anesthetic and anti-inflammatory activities (Mosti et al., 1994).

properties

IUPAC Name

2-oxo-6-pentylpyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCDSJNKGZMFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365107
Record name 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

CAS RN

27593-22-2
Record name 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Reactant of Route 5
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid
Reactant of Route 6
2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

Citations

For This Compound
2
Citations
F Liang, Z Huang, SY Lee, J Liang, MI Ivanov… - Journal of Biological …, 2003 - ASBMB
… acid, 2-fluoro-6-(trifluoromethyl)benzoic acid, diiodofluorescein, ATA, 4,4′-bis(3-carboxy-4-chloroanilino)tritylchloride, 4-iodobenzoic acid, 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid, …
Number of citations: 106 www.jbc.org
OB Wallace, DW Smith, MS Deshpande… - Bioorganic & medicinal …, 2003 - Elsevier
Inhibitors of amyloid-β (Aβ) protein production have been widely pursued as a potential treatment for Alzheimer's disease. Following the identification of a 5 μM screening hit, SAR was …
Number of citations: 89 www.sciencedirect.com

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